KIF18A Enzymatic Potency: 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine-derived inhibitor vs. AMG-650 (Sovilnesib) Baseline
The inhibitor constructed on the 4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine scaffold (US11236069, Ex 7) achieves an IC50 of 23 nM against human KIF18A in a microtubule-stimulated ATPase assay, directly comparable to the 20 nM IC50 of AMG-650 (Sovilnesib), an advanced clinical KIF18A inhibitor . This demonstrates that the difluoroazetidine-pyrimidine core delivers essentially identical target engagement to a heavily optimized clinical lead, confirming its value as a starting fragment or intermediate.
| Evidence Dimension | KIF18A Microtubule-stimulated ATPase IC50 |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | AMG-650 (Sovilnesib): 20 nM |
| Quantified Difference | 1.15-fold (essentially equipotent) |
| Conditions | Microtubule-stimulated ATPase activity assay, recombinant human KIF18A (1-467 aa), 2-fold serial dilution |
Why This Matters
Procurement of the difluoroazetidine-pyrimidine building block provides direct synthetic access to KIF18A inhibitor space with clinically validated potency, reducing medicinal chemistry cycle time versus de novo core design.
- [1] BindingDB Entry BDBM535584. IC50 = 23 nM. Microtubule-stimulated ATPase assay, KIF18A. View Source
- [2] BindingDB Entry BDBM535665. (R)-enantiomer IC50 = 20 nM. Same assay. View Source
